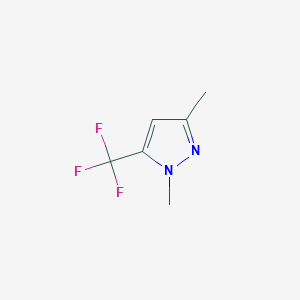

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

Overview

Description

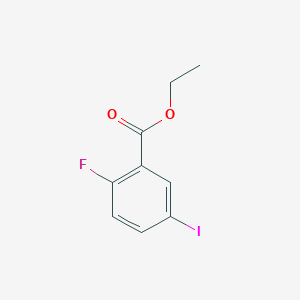

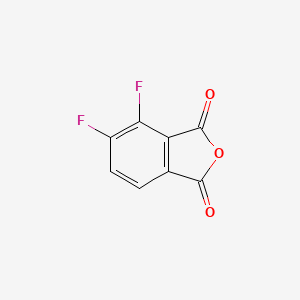

The compound “1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole” would be expected to feature a planar pyrazole ring, with the trifluoromethyl group adding significant electronegativity .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The trifluoromethyl group in “1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole” could potentially influence the reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole”, we can predict that it would be a solid at room temperature, given the typical properties of pyrazole compounds .Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole, are synthesized through a range of methods, including multicomponent reactions (MCRs), which have gained popularity for their efficiency in pharmaceutical chemistry. These methods allow for the development of compounds with antibacterial, anticancer, antifungal, and antioxidant activities, among others. The synthesis often involves condensation followed by cyclization, using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine to create heterocyclic compounds with varied biological activities (Dar & Shamsuzzaman, 2015); (Becerra, Abonía, & Castillo, 2022).

Biological Applications

The biological activities of pyrazole derivatives are extensively studied, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. These compounds have shown promise in various therapeutic areas, including as potential treatments for cancer, microbial infections, and as anti-inflammatory agents. Their efficacy in these domains highlights the importance of pyrazole scaffolds in drug development and the potential for new therapeutic agents (Kaur, Kumar, & Gupta, 2015); (Shaaban, Mayhoub, & Farag, 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of type 2 diabetes . This compound acts as a noncompetitive antagonist of the GLP-1 receptor, meaning it binds to a site on the receptor that is distinct from the active site, preventing the receptor from being activated .

Mode of Action

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole interacts with the GLP-1 receptor in a noncompetitive manner, displaying over 40-fold selectivity for the GLP-1 receptor over glucagon receptors . By blocking the activity of the GLP-1 receptor, this compound prevents the potentiation of insulin secretion from primary mouse pancreatic islets in vitro .

Biochemical Pathways

The GLP-1 receptor is part of the glucagon signaling pathway, which plays a crucial role in maintaining glucose homeostasis. By antagonizing the GLP-1 receptor, 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole can decrease blood insulin levels and increase blood glucose levels .

Result of Action

The molecular and cellular effects of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole’s action include a decrease in blood insulin levels and an increase in blood glucose levels . This is due to its antagonistic action on the GLP-1 receptor, which normally promotes insulin secretion.

properties

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-4-3-5(6(7,8)9)11(2)10-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQWSYDWLBEQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)